3-(2,3-Difluorophenyl)benzoic acid
Description
3-(2,3-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₁₃H₈F₂O₂ and a molecular weight of 234.2 g/mol . Structurally, it consists of a benzoic acid core substituted at the 3-position with a 2,3-difluorophenyl group. This arrangement confers distinct electronic and steric properties compared to non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDHPSTTZPHSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683279 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-01-8 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. In this method, a boronic acid derivative of 2,3-difluorophenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is tolerant of various functional groups.
Another approach involves the direct fluorination of a pre-synthesized phenylbenzoic acid derivative using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of fluorine atoms at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of starting materials. Additionally, continuous flow chemistry techniques can be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenylbenzoic acid derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)benzoic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(2,3-Difluorophenyl)benzoic Acid (dFPB5)
- Structure : The difluorophenyl group is attached at the 4-position of the benzoic acid ring, compared to the 3-position in the target compound.
- Molecular Weight : Identical (234.2 g/mol) .
- Impact : Positional isomerism can alter molecular dipole moments and steric interactions. In a study on Staphylococcus aureus virulence suppression, analogs like dFPB5 demonstrated bioactivity, suggesting that substituent positioning significantly influences target binding .
3-(3,4-Difluorophenyl)benzoic Acid
- Structure : Fluorine atoms at the 3,4-positions of the phenyl ring versus 2,3-positions in the target compound.
- Safety Data : This isomer (CAS 885963-39-3) has documented safety protocols, including first-aid measures for inhalation exposure . The differing fluorine positions may affect toxicity profiles due to altered electronic effects.
Functional Group Variants
3-(2,3-Difluorophenyl)phenol (dFPP2)
2,6-Difluoro-3-(propylsulfonamido)benzoic Acid
- Structure : Incorporates a sulfonamide (–SO₂NH₂) group alongside fluorine substituents.
Trifluoromethyl Derivatives
1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one
- Structure : Features a trifluoromethyl (–CF₃) group, a strong electron-withdrawing substituent.
- Impact : The –CF₃ group increases lipophilicity and metabolic stability compared to difluoro analogs, as seen in its synthesis and characterization via ¹H NMR .
Deuterated and Isotopic Variants
3,4-Difluorobenzoic-d₃ Acid
- Structure : Deuterated version of 3,4-difluorobenzoic acid.
- Applications : Used as an internal standard in mass spectrometry due to isotopic labeling, highlighting the utility of fluorinated benzoic acids in analytical chemistry .
Research Findings and Data Tables
Table 1: Structural Comparison of Difluorophenyl Benzoic Acid Derivatives
Table 2: Functional Group Impact on Properties
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